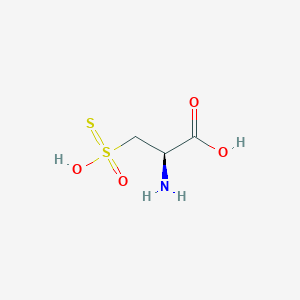
5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole is an organic compound characterized by its unique structure, which includes an ethanesulfonyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole typically involves the reaction of 3,3-dimethyl-1-pyrazoline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole involves its interaction with specific molecular targets. The ethanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pyrazole ring may also play a role in binding to biological targets, affecting pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfonyl)-3,3-dimethyl-3H-pyrazole
- 5-(Phenylsulfonyl)-3,3-dimethyl-3H-pyrazole
- 5-(Butanesulfonyl)-3,3-dimethyl-3H-pyrazole
Uniqueness
5-(Ethanesulfonyl)-3,3-dimethyl-3H-pyrazole is unique due to its specific ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl-substituted pyrazoles. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
62046-16-6 |
|---|---|
Molecular Formula |
C7H12N2O2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
5-ethylsulfonyl-3,3-dimethylpyrazole |
InChI |
InChI=1S/C7H12N2O2S/c1-4-12(10,11)6-5-7(2,3)9-8-6/h5H,4H2,1-3H3 |
InChI Key |
YPOFCYYJAVFUEB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(N=N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14546200.png)
![1,1'-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14546202.png)



![N-tert-Butyl-N'-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea](/img/structure/B14546216.png)

![Ethyl 2-{[(4-bromophenyl)methyl]amino}-3-oxobutanoate](/img/structure/B14546233.png)

![6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14546237.png)

![Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl-](/img/structure/B14546243.png)
![2-[(1-Phenylethyl)(trimethylsilyl)amino]pentanenitrile](/img/structure/B14546246.png)
